molecular formula C13H15BrN4OS B4974101 N~1~-(5-BROMO-2-PYRIDYL)-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE

N~1~-(5-BROMO-2-PYRIDYL)-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B4974101
M. Wt: 355.26 g/mol
InChI Key: QRDZXUJXAHXLMS-UHFFFAOYSA-N
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Description

N¹-(5-Bromo-2-pyridyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a brominated pyridine moiety linked via an acetamide bridge to a substituted imidazole ring with ethyl and methyl substituents. The sulfanyl (-S-) group bridges the acetamide and imidazole components, contributing to its structural uniqueness.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4OS/c1-3-10-8(2)16-13(17-10)20-7-12(19)18-11-5-4-9(14)6-15-11/h4-6H,3,7H2,1-2H3,(H,16,17)(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDZXUJXAHXLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=N1)SCC(=O)NC2=NC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity : The target compound utilizes a pyridine-imidazole scaffold, whereas analogs like 3j and 3af () employ benzimidazole cores with sulfonyl/sulfinyl linkages, which may enhance oxidative stability but reduce nucleophilic reactivity compared to sulfanyl groups .

Functional Group Variations : Sulfanyl (-S-) in the target compound vs. sulfinyl (-SO-) or sulfonyl (-SO₂-) in others (e.g., 3j ) affects electronic properties and metabolic stability .

Physicochemical and Spectral Properties

  • Melting Points : The target compound’s melting point is unspecified, but analogs like 3j/3k () exhibit mp 76–80°C, influenced by crystalline packing and substituent polarity .
  • Molecular Weight : The target compound (MW ~393.3 g/mol) is lighter than triazole-thiazole derivatives (e.g., 473.39 g/mol in ) due to fewer aromatic substituents .
  • Spectral Data : ¹H-NMR signals for acetamide protons in similar compounds (e.g., δ 4.65–4.92 ppm in ) align with expected shifts for -NHCO- and sulfanyl groups .

Research Implications and Gaps

  • Crystallographic Data : Tools like SHELX () and ORTEP () could resolve its 3D structure, critical for understanding binding interactions .

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